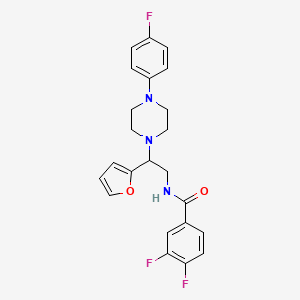

3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

3,4-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O2/c24-17-4-6-18(7-5-17)28-9-11-29(12-10-28)21(22-2-1-13-31-22)15-27-23(30)16-3-8-19(25)20(26)14-16/h1-8,13-14,21H,9-12,15H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGRRNVKVGSNTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3,4-Difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide, with the CAS number 1049468-26-9, is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 363.4 g/mol

- Structure : The compound features a difluoro-substituted benzamide core with a piperazine moiety and a furan ring, which contribute to its biological properties.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes. Research indicates that the piperazine and furan components may enhance binding affinity and selectivity towards certain biological targets, which is crucial for its therapeutic efficacy.

Antitumor Activity

Several studies have explored the antitumor potential of benzamide derivatives similar to this compound. For instance:

- In vitro studies demonstrated that certain benzamide derivatives exhibit moderate to high inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Research has shown that compounds with similar structures can possess significant antimicrobial properties. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane penetration and bactericidal activity against both Gram-positive and Gram-negative bacteria .

Central Nervous System Activity

The piperazine moiety is often associated with neuroactive properties. Compounds featuring this structure have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating psychiatric disorders .

Case Studies

- Antitumor Efficacy :

- Antimicrobial Testing :

- Neuropharmacological Assessment :

Data Tables

| Biological Activity | Compound | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | 3,4-Difluoro derivative | 1.5 - 3.0 | Induction of apoptosis |

| Antimicrobial | Benzamide derivative | < 0.5 | Cell membrane disruption |

| CNS Activity | Piperazine derivative | Varies | Modulation of neurotransmitter systems |

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that 3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide exhibits promising antitumor properties.

- Mechanism of Action : The compound induces apoptosis in cancer cells and can arrest the cell cycle, leading to reduced proliferation of tumor cells.

Case Study : In vitro studies demonstrated that derivatives similar to this compound showed IC50 values ranging from 1.5 to 3.0 µM against various cancer cell lines, indicating moderate to high efficacy in inhibiting tumor growth.

Antimicrobial Activity

The compound also shows significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The fluorine substituents enhance the compound's ability to disrupt bacterial cell membranes.

Data Table: Antimicrobial Efficacy

| Compound | Target Bacteria | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3,4-Difluoro derivative | Staphylococcus aureus | < 0.5 | Cell membrane disruption |

| Benzamide derivative | Escherichia coli | < 0.5 | Cell membrane disruption |

Central Nervous System Activity

The piperazine moiety is associated with neuroactive properties, suggesting potential applications in treating psychiatric disorders.

- Mechanism of Action : Compounds with similar structures have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Data Table: CNS Activity Assessment

| Compound | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Piperazine derivative | Serotonin Receptor Modulation | Varies | Modulation of neurotransmitter systems |

Antitumor Efficacy

A study involving various benzamide derivatives highlighted the antitumor effects of compounds structurally related to this compound. The results indicated significant inhibition of cell proliferation in multiple cancer cell lines through apoptosis induction.

Antimicrobial Testing

In antimicrobial studies, the compound demonstrated effective inhibition against common pathogens, showing potential as a new antimicrobial agent. The presence of fluorine enhanced its activity compared to non-fluorinated analogs.

Neuropharmacological Assessment

Research into the neuropharmacological effects revealed that the compound could influence behavior in animal models, suggesting its potential for treating disorders such as anxiety and depression.

Comparación Con Compuestos Similares

Comparative Data Table

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|

| Target Compound | 3,4-Difluorobenzamide, Piperazine, Furan | ~469.4 (estimated) | High lipophilicity, CNS-targeting potential |

| N-{2-[4-(4-Fluorophenyl)piperazinyl]-2-(furan-2-yl)ethyl}-2,3-dihydrobenzodioxine-6-sulfonamide | Benzodioxine sulfonamide | ~529.5 (estimated) | Increased solubility, reduced BBB penetration |

| 4-Chloro-N-(2-{4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[(furan-2-yl)methyl]benzamide | Chlorobenzamide, Pyridazine | ~552.9 (estimated) | Enhanced π-π interactions, metabolic stability |

| Diflufenican | Trifluoromethyl, Pyridine | 394.3 | Herbicidal activity, high photostability |

Pharmacological and Physicochemical Implications

- Fluorination: The 3,4-difluoro substitution on the benzamide enhances electron-withdrawing effects, improving receptor binding and resistance to oxidative metabolism compared to mono-fluoro analogs .

- Piperazine-Furan Synergy : The piperazine core with 4-fluorophenyl and furan-ethyl groups likely facilitates dopamine or serotonin receptor interactions, common in antipsychotic or anxiolytic agents .

- Metabolic Stability: Fluorine atoms and the furan ring reduce susceptibility to cytochrome P450-mediated degradation, extending half-life relative to non-fluorinated or sulfur-containing analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction yields be optimized?

- Methodology : The compound’s synthesis involves multi-step reactions, including amide coupling and piperazine ring formation. Key steps:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the benzamide moiety to the ethyl-piperazine intermediate .

- Piperazine substitution : Optimize reaction temperature (70–90°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance nucleophilic substitution at the piperazine nitrogen .

- Yield optimization : Monitor reaction progress via HPLC or TLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to reduce side products .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Analytical techniques :

- Single-crystal X-ray diffraction : Resolve 3D conformation and confirm substituent positions (e.g., piperazine ring geometry) .

- NMR spectroscopy : Analyze and spectra to verify proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm) and carbon connectivity .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHFNO) and rule out impurities .

Q. What preliminary assays are suitable for evaluating its biological activity?

- In vitro screening :

- Receptor binding assays : Test affinity for serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., -spiperone for D receptors) .

- Enzyme inhibition : Assess interaction with acetylcholinesterase or kinases via fluorometric/colorimetric assays (e.g., Ellman’s method) .

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to determine IC values .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Approach :

- Molecular docking (AutoDock/Vina) : Predict binding modes to target receptors (e.g., 5-HT) and identify key interactions (e.g., hydrogen bonds with fluorine atoms) .

- ADMET prediction (SwissADME) : Estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 metabolism to refine substituents (e.g., fluorophenyl vs. chlorophenyl) .

- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of piperazine-furan interactions .

Q. How should contradictory data on receptor selectivity be resolved?

- Case study : If conflicting results arise for D vs. 5-HT affinity:

- Replicate assays : Use standardized ligand concentrations (e.g., 10 nM -WAY-100635) across multiple labs .

- Functional assays : Compare cAMP accumulation (for GPCR activity) to distinguish agonism vs. antagonism .

- Structural analysis : Cross-reference X-ray data to determine if conformational changes in the piperazine ring alter binding pockets .

Q. What strategies mitigate metabolic instability in vivo?

- Metabolic hotspots :

- Furan ring oxidation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .

- Piperazine N-dealkylation : Replace labile ethyl groups with cyclopropyl or tert-butyl moieties .

- Prodrug design : Mask the benzamide as an ester to enhance oral bioavailability .

Q. How can structure-activity relationship (SAR) studies improve target specificity?

- SAR variables :

- Fluorine substitution : Compare 3,4-difluoro vs. 2,5-difluoro benzamide analogs to assess steric/electronic effects on receptor binding .

- Piperazine modifications : Test 4-fluorophenyl vs. 2-methoxyphenyl substituents for selectivity toward adrenergic vs. serotonergic receptors .

- Furan replacement : Evaluate thiophene or pyrrole analogs to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.